molecular formula C13H17NO2 B13841064 3-Benzylpiperidine-3-carboxylic acid

3-Benzylpiperidine-3-carboxylic acid

Cat. No.: B13841064
M. Wt: 219.28 g/mol
InChI Key: VUABMCZPLLTLBX-UHFFFAOYSA-N
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Description

3-Benzylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reductive amination of benzylamine with a suitable aldehyde, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzylpiperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, including anticonvulsant and analgesic activities .

Comparison with Similar Compounds

    Piperidine-3-carboxylic acid: A closely related compound with similar structural features but lacking the benzyl group.

    Nipecotic acid: Another piperidine derivative known for its inhibitory activity on GABA uptake.

    Benzylpiperidine: A simpler analog without the carboxylic acid group.

Uniqueness: 3-Benzylpiperidine-3-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-benzylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12(16)13(7-4-8-14-10-13)9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABMCZPLLTLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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